molecular formula C8H18N2O B8157175 (S)-3-Amino-N-isobutylbutanamide

(S)-3-Amino-N-isobutylbutanamide

Cat. No.: B8157175
M. Wt: 158.24 g/mol
InChI Key: PHOUDMKQJUINBE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-N-isobutylbutanamide is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring an isobutyl group attached to an amide nitrogen, similar to this product, are frequently explored for their potential biological activities. Research on analogous structures has shown that such scaffolds can be foundational in developing molecules with antioxidative properties or antiproliferative activity against various human cancer cell lines, including HCT116 and MCF-7 . Furthermore, the isobutyl side chain is a significant structural feature in designed therapeutics, such as inhibitors of protein-protein interactions relevant to diseases like prostate cancer . The specific stereochemistry of the (S)-enantiomer makes this compound particularly valuable for creating stereochemically pure targets, which is critical for optimizing interactions with biological systems. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

(3S)-3-amino-N-(2-methylpropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-6(2)5-10-8(11)4-7(3)9/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOUDMKQJUINBE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)NCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-N-isobutylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-aminobutanoic acid and isobutylamine.

    Amidation Reaction: The key step involves the amidation of (S)-3-aminobutanoic acid with isobutylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-N-isobutylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(S)-3-Amino-N-isobutylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N-isobutylbutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • (S)-3-Amino-N-methylbutanamide
  • (S)-3-Amino-N-ethylbutanamide
  • (S)-3-Amino-N-propylbutanamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the nitrogen atom of the amide group (isobutyl vs. methyl, ethyl, or propyl).
  • Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with biological targets.
  • Applications: While all these compounds may have similar applications, (S)-3-Amino-N-isobutylbutanamide may exhibit unique properties that make it more suitable for specific uses in medicinal chemistry and organic synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective preparation of (S)-3-Amino-N-isobutylbutanamide, and how can optical purity be optimized?

  • Methodological Answer : Chiral synthesis often employs asymmetric hydrogenation or enzymatic resolution. For example, (2S)-configured analogues (e.g., (2S)-2-Amino-N-benzyl-3-methylbutanamide) are synthesized using chiral auxiliaries or catalysts to control stereochemistry . Protecting groups like tert-butoxycarbonyl (Boc) can stabilize the amino group during coupling reactions. Optical purity can be verified via chiral HPLC or polarimetry, with adjustments in reaction temperature or catalyst loading to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2D-COSY) resolves stereochemistry and confirms the isobutyl and amide substituents. Stability under varying pH can be assessed via accelerated degradation studies monitored by LC-MS. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns in the amide group, critical for understanding solubility and aggregation .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound across assays be systematically addressed?

  • Methodological Answer : Contradictory results may arise from assay conditions (e.g., cell line variability, compound concentration). A tiered validation approach is recommended:

  • Step 1 : Replicate assays using standardized protocols (e.g., fixed incubation time, serum-free media).
  • Step 2 : Compare dose-response curves across models (e.g., in vitro vs. ex vivo).
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding site interactions, identifying assay-specific interference .
    • For example, discrepancies in IC50_{50} values may reflect differences in membrane permeability or off-target effects .

Q. What computational strategies predict the binding affinity of this compound with cytochrome P450 enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-enzyme interactions. Tools like Schrödinger Suite or GROMACS model the compound’s conformation in the enzyme’s active site. Key parameters include:

  • Binding energy : Calculated via MM-GBSA.
  • Metabolic hotspots : Identified using CYP450 homology models (e.g., CYP3A4).
  • Validation via in vitro microsomal stability assays (e.g., human liver microsomes) confirms predictions .

Q. How do structural modifications to the isobutyl group impact this compound’s pharmacokinetic profile?

  • Methodological Answer : Replace the isobutyl moiety with bulkier (e.g., cyclopropyl) or polar (e.g., hydroxyethyl) groups, then evaluate:

  • Lipophilicity : Measured via shake-flask logP.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers.
    • For instance, N-substitution with a benzyl group (as in (S)-2-Amino-N-benzyl derivatives) enhances blood-brain barrier penetration but may reduce metabolic stability .

Data Analysis & Validation

Q. What statistical frameworks resolve variability in dose-response relationships for this compound?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Tools like GraphPad Prism or R’s drc package fit sigmoidal curves (e.g., Hill equation) to aggregate data. Outliers are identified via Cook’s distance (>4/N) and re-tested. Meta-analysis of independent studies (e.g., Cochrane Review methods) quantifies heterogeneity using I2^2 statistics .

Q. How can in silico toxicity predictions for this compound be validated experimentally?

  • Methodological Answer :

  • Step 1 : Use QSAR models (e.g., Derek Nexus) to predict hepatotoxicity or mutagenicity.
  • Step 2 : Validate via Ames test (bacterial reverse mutation assay) and in vitro micronucleus tests.
  • Step 3 : Compare computational alerts (e.g., structural alerts for genotoxicity) with experimental data to refine predictive algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.